molecular formula C10H6F3NO2 B1332480 6-amino-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 383371-02-6

6-amino-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B1332480
CAS No.: 383371-02-6
M. Wt: 229.15 g/mol
InChI Key: KQYWQJHGWUXEJB-UHFFFAOYSA-N
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Description

6-amino-2-(trifluoromethyl)-4H-chromen-4-one is a compound that belongs to the class of chromenones, which are known for their diverse biological activities. The presence of the trifluoromethyl group in the structure enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with trifluoroacetic anhydride to form an intermediate, which is then reacted with an amine to introduce the amino group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(trifluoromethyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of amino-substituted derivatives.

Scientific Research Applications

6-amino-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, leading to various effects. For example, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-(trifluoromethyl)-4H-chromen-4-one: Known for its enhanced stability and biological activity due to the trifluoromethyl group.

    6-amino-2-methyl-4H-chromen-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.

    6-amino-2-chloro-4H-chromen-4-one: Contains a chloro group, which affects its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in this compound makes it unique compared to other similar compounds. This group enhances its chemical stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)9-4-7(15)6-3-5(14)1-2-8(6)16-9/h1-4H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYWQJHGWUXEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354080
Record name 6-amino-2-(trifluoromethyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383371-02-6
Record name 6-amino-2-(trifluoromethyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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